Pedunculin

Description

Overview of Pedunculin as a Bioactive Natural Product

This compound is recognized as a bioactive natural product, meaning it possesses properties that can affect living organisms. It has been identified in various plant species, contributing to their complex phytochemical profiles. For instance, this compound has been found in Ocimum tenuiflorum leaves and Alchemilla vulgaris tandfonline.comfrontiersin.org. The presence of this compound in these plants suggests its potential role in their biological functions and interactions with the environment.

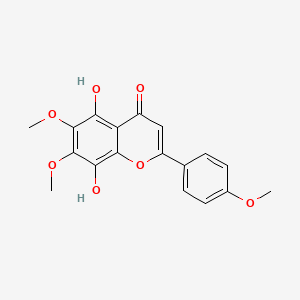

This compound is chemically characterized as a flavonoid, specifically a flavone (B191248) derivative. Its molecular formula is C18H16O7, and it has a molecular weight of 344.3 g/mol nih.gov. The structure includes hydroxyl and methoxy (B1213986) groups attached to a benzopyranone core, along with a methoxyphenyl substituent nih.gov. This structural arrangement is key to its potential bioactivity.

Significance of Hydrolyzable Tannins in Chemical Biology

Hydrolyzable tannins, the class of compounds to which this compound belongs, are significant in chemical biology due to their diverse structures and biological properties. These polyphenols are typically composed of a polyol core, often glucose, esterified with phenolic acids such as gallic acid or ellagic acid nih.govmdpi.comebi.ac.uk. They are distinct from condensed tannins (proanthocyanidins), which are formed by the polymerization of flavan-3-ol (B1228485) units nih.govlongdom.org.

The significance of hydrolyzable tannins stems from their ability to interact with macromolecules like proteins and metals, influencing various biological and ecological processes nih.govmdpi.comlongdom.org. They are known for their astringent properties and have been traditionally used in applications ranging from leather tanning to traditional medicine nih.govlongdom.org. In chemical biology, their study provides insights into plant defense mechanisms, the interactions between plants and herbivores or pathogens, and potential therapeutic applications nih.govlongdom.orgmdpi.com. Hydrolyzable tannins can be hydrolyzed under acidic, basic, or enzymatic conditions, releasing their constituent phenolic acids and the polyol core nih.govmdpi.comebi.ac.uk. This hydrolysis can influence their bioavailability and biological activity mdpi.com.

Historical Context of this compound Investigations

The investigation of natural products like this compound has a long history, running parallel to the broader study of plant chemistry and its applications. Historically, the focus was often on identifying and isolating compounds responsible for the observed properties of medicinal or economically important plants ljmu.ac.uk. As analytical techniques advanced, the ability to elucidate the structures of complex molecules like this compound improved.

Early investigations into plant extracts likely noted the presence of tannins due to their characteristic properties, such as their ability to precipitate proteins. With the development of chromatographic and spectroscopic methods, researchers were able to isolate and characterize individual tannin compounds, including those structurally related to this compound. While specific historical details solely focused on the initial discovery and investigation of this compound itself are less widely documented in general overviews, its study is part of the continuum of natural product research that seeks to understand the chemical diversity of plants and the potential bioactivities of their constituents. The identification of this compound in various plants over time reflects ongoing efforts to catalog and study the vast array of natural compounds.

Table 1: Chemical Information for this compound

| Property | Value | Source | PubChem CID |

| Molecular Formula | C18H16O7 | PubChem | 3083783 |

| Molecular Weight | 344.3 g/mol | PubChem | 3083783 |

| IUPAC Name | 5,8-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | PubChem | 3083783 |

| InChIKey | ZNLSNAZJVYNXLN-UHFFFAOYSA-N | PubChem | 3083783 |

| CAS Registry Number | 2798-22-3 | PubChem | 3083783 |

| XLogP (predicted) | 2.9 | PubChem | 3083783 |

Table 2: Examples of Plants Where this compound or Related Compounds Have Been Identified

| Plant Species | Relevant Compound(s) | Source |

| Ocimum tenuiflorum | This compound | tandfonline.com |

| Alchemilla vulgaris | This compound | frontiersin.orgfrontiersin.org |

| Helianthus tuberosus | 5,8-dihydroxy-6,7,4′-trimethoxythis compound | daneshyari.com |

Structure

3D Structure

Properties

CAS No. |

2798-22-3 |

|---|---|

Molecular Formula |

C18H16O7 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

5,8-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)18(24-3)15(21)16(13)25-12/h4-8,20-21H,1-3H3 |

InChI Key |

ZNLSNAZJVYNXLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O |

Origin of Product |

United States |

Natural Occurrence and Ethnobotanical Context of Pedunculin

Distribution in Plant Families and Species

Flavonoids, including pedunculin, exhibit a wide distribution across numerous plant families and species. Their accumulation often shows tissue specificity, being frequently found in flowers, fruits, and leaves. scielo.brscielo.br

This compound has been identified in several plant sources. Notable occurrences include its detection in Psilostrophe cooperi and Ambrosia deltoidea. nih.gov Within the Mentha genus, this compound is present in Mentha × piperita (peppermint) leaves. scielo.brscielo.br Studies utilizing advanced imaging techniques like Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) have provided spatial distribution maps of flavonoids, including this compound, within peppermint leaf tissues, offering insights into their localized presence. scielo.brscielo.brresearchgate.net While direct evidence for this compound in Lawsonia inermis (henna) was not found in the consulted literature, L. inermis is known to contain other phenolic compounds and flavonoids, such as gallic acid, eugenol (B1671780), and luteolin. researchgate.net this compound has also been reported on the leaf surface of Ocimum americanum var. pilosum and in the exudate of some Plectranthus taxa. researchgate.netebi.ac.uk

Table 1: Reported Plant Occurrences of this compound

| Plant Genus/Species | Tissue/Part Reported | Reference |

| Psilostrophe cooperi | Not specified | nih.gov |

| Ambrosia deltoidea | Not specified | nih.gov |

| Mentha × piperita | Leaves | scielo.brscielo.br |

| Ocimum americanum var. pilosum | Leaf surface | researchgate.netebi.ac.uk |

| Plectranthus genus | Exudate (some taxa) | researchgate.net |

The presence and profiles of flavonoids like this compound can serve as valuable markers in chemotaxonomy and contribute to understanding phylogenetic relationships among plant species. Chemotaxonomy involves the classification of organisms based on their chemical constituents. researchgate.netnih.gov The occurrence of specific methoxylated and hydroxylated flavones, including this compound (5,8-dihydroxy-6,7,4'-trimethoxyflavone) and its isomer pilosin (5,7,8-trihydroxy-6,4'-dimethoxyflavone), in certain Plectranthus species and Ocimum americanum suggests their utility in distinguishing these plant groups. researchgate.netebi.ac.uk The correlation between flavonoid distribution and other secondary metabolites can also provide insights into adaptive evolution in angiosperms. researchgate.net

Biosynthetic Pathways of this compound

The biosynthesis of this compound is integrated within the complex network of flavonoid biosynthesis, which originates from the general phenylpropanoid pathway. scielo.brscielo.brwikipedia.orgfrontiersin.org

The biosynthetic route to flavonoids commences with the phenylpropanoid pathway, utilizing aromatic amino acids such as L-phenylalanine or L-tyrosine as starting materials. wikipedia.org These amino acids undergo enzymatic transformations to produce 4-coumaroyl-coenzyme A (4-coumaroyl-CoA), a pivotal intermediate for flavonoid synthesis. scielo.brscielo.brwikipedia.org

The core flavonoid structure is formed through the action of key enzymes. Chalcone (B49325) synthase (CHS) catalyzes the initial committed step, condensing 4-coumaroyl-CoA with three molecules of malonyl-CoA to yield a chalcone. wikipedia.orgaocs.org Chalcone isomerase (CHI) then facilitates the cyclization of the chalcone into a flavanone (B1672756), such as naringenin. wikipedia.org Subsequent enzymatic steps, including hydroxylation and methylation reactions mediated by specific hydroxylases and methyltransferases, lead to the diverse array of flavonoid structures. researchgate.netebi.ac.uk While the precise sequence of enzymatic modifications directly yielding this compound (5,8-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one) from a precursor like apigenin (B1666066) is not fully detailed in the search results, the presence of methoxy (B1213986) groups at positions 6, 7, and 4' and hydroxyl groups at positions 5 and 8 indicates specific enzymatic tailoring of a precursor flavone (B191248). Ladanein (B1674318) has been proposed as a precursor compound in the biosynthesis of this compound within the apigenin route. researchgate.net

This compound is synthesized as part of interconnected flavonoid biosynthetic pathways. It is specifically placed within the "apigenin route" in studies on Mentha × piperita. scielo.brscielo.brresearchgate.net The apigenin route involves the conversion of a flavanone (e.g., naringenin) to the flavone apigenin, catalyzed by flavanone synthase (FNS). wikipedia.org Apigenin then serves as a substrate for further enzymatic modifications, including glycosylation and methylation, leading to various derivatives. scielo.brscielo.brwikipedia.org this compound, with its specific substitution pattern, is a product of these downstream enzymatic steps within or linked to the apigenin pathway. scielo.brscielo.brresearchgate.net The spatial distribution of flavonoids within plant tissues, as revealed by imaging mass spectrometry, underscores the compartmentalization and organization of these biosynthetic processes. scielo.brscielo.brresearchgate.net

Table 2: Key Precursors and Related Compounds in Flavonoid Biosynthesis

| Compound Name | Role in Biosynthesis | PubChem CID |

| L-Phenylalanine | Initial precursor (amino acid) | 614 |

| L-Tyrosine | Initial precursor (amino acid) | 145742 |

| 4-Coumaroyl-CoA | Intermediate from phenylpropanoid pathway | 170305 |

| Malonyl-CoA | Extender unit | 6904 |

| Naringenin Chalcone | Intermediate (formed by CHS) | 5281607 |

| Naringenin | Flavanone precursor (formed by CHI) | 40608 |

| Apigenin | Key flavone precursor | 5280443 |

| Ladanein | Suggested precursor to this compound | Not found |

Table 3: Enzymes Involved in Early Flavonoid Biosynthesis

| Enzyme Name | Catalyzed Reaction |

| Phenylalanine ammonia (B1221849) lyase | L-Phenylalanine to cinnamate |

| Cinnamate 4-hydroxylase | Cinnamate to p-coumarate |

| 4-Coumarate CoA ligase | p-coumarate to 4-coumaroyl-CoA |

| Chalcone synthase (CHS) | 4-coumaroyl-CoA + 3 Malonyl-CoA to chalcone |

| Chalcone isomerase (CHI) | Chalcone to flavanone (e.g., naringenin) |

| Flavanone synthase (FNS) | Flavanone (e.g., naringenin) to flavone (e.g., apigenin) |

Role of this compound as a Foundational Substrate for Advanced Ellagitannin Biosynthesis

Scientific literature distinguishes between flavonoids like this compound and the structural components and precursors involved in the biosynthesis of ellagitannins. Ellagitannins are a class of hydrolyzable tannins characterized by the presence of hexahydroxydiphenoyl (HHDP) units, which are formed by the oxidative coupling of galloyl groups attached to a sugar core, typically glucose. nih.govnih.govresearchgate.net

The biosynthesis of ellagitannins initiates with the formation of gallic acid from the shikimate pathway. nih.govmdpi.com Gallic acid is then esterified with glucose to form β-glucogallin (1-O-galloyl-β-D-glucopyranose). nih.govmdpi.comjst.go.jp Through a series of galloylation steps, using β-glucogallin as a galloyl donor, this precursor is converted to 1,2,3,4,6-pentagalloylglucose. nih.govjst.go.jp

Advanced ellagitannins are subsequently derived from 1,2,3,4,6-pentagalloylglucose through intramolecular oxidative coupling of adjacent galloyl moieties. nih.govnih.gov This oxidative coupling, often catalyzed by laccase-type phenol (B47542) oxidases, leads to the formation of HHDP groups. nih.gov For example, the oxidative linkage between the 4- and 6-O-galloyl groups of 1,2,3,4,6-pentagalloylglucose yields the ellagitannin tellimagrandin II. nih.govjst.go.jp The formation of a 2,3-O-HHDP group is a constituent of ellagitannins such as casuarictin (B1680760) and pedunculagin (B3056322). nih.gov Further modifications, including the removal of the 1-O-galloyl group and additional galloylation or oxidative coupling steps, lead to the diverse array of complex ellagitannin structures. nih.govresearchgate.net

Compounds like pedunculagin, an ellagitannin, are formed through this pathway involving the oxidative coupling of hexahydroxydiphenoyl units linked to a glucose core, derived from precursors like pentagalloylglucose. nih.govnih.govmdpi.comresearchgate.netwikipedia.org

Based on current scientific understanding, the flavonoid this compound (Nevadensin, CID 3083783), with its distinct flavone structure, is not recognized as a foundational substrate in the biosynthetic pathway that leads to the formation of ellagitannins. The biosynthesis of ellagitannins proceeds through the galloylglucose pathway, with compounds like 1,2,3,4,6-pentagalloylglucose serving as key intermediates for the formation of HHDP-containing ellagitannins such as pedunculagin. nih.govnih.govmdpi.comjst.go.jpresearchgate.net

Isolation and Purification Methodologies for Pedunculin

Advanced Extraction Techniques

Modern Assisted Extraction Methods (e.g., Ultrasonic, Microwave)

Modern assisted extraction methods offer potential advantages over traditional solvent extraction by enhancing efficiency, reducing extraction time, and lowering solvent consumption mdpi.comsciopen.comresearchgate.netscientificelectronicarchives.orgresearchgate.net.

Ultrasonic-Assisted Extraction (UAE) utilizes ultrasound waves to generate cavitation bubbles in the solvent. The collapse of these bubbles creates localized high temperatures and pressures, disrupting plant cell walls and facilitating the release of intracellular compounds into the solvent mdpi.comresearchgate.netmdpi.com. UAE has been explored for the extraction of phenolic compounds from various plant materials mdpi.comresearchgate.netscientificelectronicarchives.orgmdpi.com. Studies have shown that parameters such as ultrasonic power, extraction time, solvent type, and liquid-to-solid ratio influence the efficiency of UAE mdpi.comnih.gov. For example, UAE for extracting phenolic compounds from Lavandula pedunculata subsp. lusitanica for 60 minutes proved effective mdpi.comnih.gov. Optimization studies for UAE of phenolic compounds from araticum peel identified optimal conditions including ethanol (B145695) concentration, extraction time, and solid-solvent ratio mdpi.com. UAE is considered a green technology that can improve extraction yields and potentially reduce solvent usage compared to conventional methods researchgate.netmdpi.com.

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant matrix. This rapid heating causes cell rupture and the release of analytes into the solvent sciopen.comresearchgate.netnih.gov. MAE offers benefits such as higher extraction yields, shorter extraction times, and reduced solvent consumption sciopen.comnih.gov. The efficiency of MAE is affected by factors such as solvent type and concentration, microwave power, extraction time, solvent-to-sample ratio, and temperature sciopen.comnih.gov. MAE has been applied to extract phenolic compounds from various plant sources researchgate.netnih.gov. For instance, MAE has been used for the extraction of phenolic compounds from blackthorn flowers, with parameters like solvent concentration, microwave power, and extraction time being optimized nih.gov. Dynamic microwave-assisted extraction coupled with counter-current chromatography has also been developed for the continuous isolation of nevadensin (B1678647), a related flavone (B191248) ebi.ac.uk. These examples highlight the application and optimization of MAE for the extraction of flavonoids and phenolic compounds.

High-Resolution Separation and Purification Strategies

Following the initial extraction, crude extracts contain a complex mixture of compounds. High-resolution separation and purification techniques are essential to isolate Pedunculin from these mixtures and achieve the desired purity.

Chromatographic Techniques for this compound Isolation (e.g., HPLC, MPLC, VLC, HP-20 column chromatography)

Chromatography is a cornerstone of natural product purification, separating compounds based on their differential interactions with a stationary phase and a mobile phase hilarispublisher.com. Various chromatographic techniques are employed depending on the scale and required purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of natural products, including flavonoids researchgate.nethilarispublisher.comresearchgate.net. HPLC offers high resolution and can be used in analytical or preparative modes. This compound has been detected and analyzed using HPLC, often coupled with detectors such as diode array detection (DAD) or mass spectrometry (MS) nih.govresearchgate.netebi.ac.uk. The separation is achieved by pumping the sample through a column packed with a stationary phase under high pressure hilarispublisher.com.

Medium-Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC) are often used for initial fractionation of crude extracts before higher-resolution techniques like HPLC. MPLC typically operates at lower pressures than HPLC and is suitable for separating compounds on a larger scale. VLC is a rapid flash chromatography technique performed under vacuum, useful for quick separation of components based on polarity. While specific applications of MPLC or VLC solely for this compound isolation are not explicitly detailed in the provided results, these techniques are commonly used in the workflow for isolating natural products, including flavonoids, as preliminary purification steps researchgate.net.

Column Chromatography , utilizing various stationary phases, is a fundamental purification method. Adsorbents like silica (B1680970) gel and polymeric resins are frequently used hilarispublisher.comlupinepublishers.comdaneshyari.com. Diaion HP-20 is a non-polar polymeric adsorbent resin based on styrene-divinylbenzene, often used in reversed-phase chromatography for the purification of natural products sigmaaldrich.commdpi.commdpi.comrsc.org. It has been successfully applied in the purification of various compounds, including theasinensins and salidroside, demonstrating its utility in separating natural products based on their adsorption properties mdpi.commdpi.com. While direct application for large-scale this compound isolation using HP-20 is not specifically detailed, its general application in purifying natural products with similar properties suggests its potential utility in a purification scheme for this compound. Column chromatography using silica gel has also been reported in the isolation of compounds, including flavones, from plant extracts daneshyari.com.

Solid-Phase Extraction Applications

Solid-Phase Extraction (SPE) is a versatile sample preparation technique used for the isolation, purification, and concentration of analytes from complex matrices prior to chromatographic analysis hilarispublisher.comorganomation.comsigmaaldrich.comwikipedia.orgchromatographyonline.com. SPE utilizes a solid sorbent material to selectively retain or exclude target compounds based on their physical and chemical properties organomation.comwikipedia.org. The process typically involves conditioning the sorbent, loading the sample, washing to remove impurities, and eluting the target analyte organomation.comwikipedia.org. SPE can significantly reduce sample complexity and improve the sensitivity of subsequent analysis chromatographyonline.com. Various sorbent materials are available, including silica-based and polymeric resins, offering different selectivities organomation.comchromatographyonline.com. SPE is a valuable tool in the purification workflow of natural products, including phenolic compounds and flavonoids, by removing interfering substances and concentrating the target analytes hilarispublisher.comsigmaaldrich.com.

Challenges in Isolation and Purification of Complex Natural Products from Biological Matrices

The isolation and purification of natural products from biological matrices present several challenges hilarispublisher.comlupinepublishers.comrroij.comnih.govfrontiersin.org. Biological sources often contain complex mixtures of compounds with diverse chemical properties, requiring selective techniques to isolate the target compound without degradation or contamination hilarispublisher.comlupinepublishers.com. Natural products can exhibit structural diversity and variability depending on factors such as geographic location, seasonal changes, and genetic differences, necessitating tailored isolation strategies hilarispublisher.com.

Achieving high purity and yield of isolated compounds is essential for accurate structural characterization and biological evaluation hilarispublisher.comlupinepublishers.com. However, natural products are often present in low concentrations in the source material, making their efficient isolation challenging nih.govfrontiersin.org. The isolation process can be tedious and time-consuming lupinepublishers.com. Furthermore, some natural products may be unstable and susceptible to degradation during the isolation and purification process, particularly when exposed to heat or certain adsorbents lupinepublishers.comnih.govfrontiersin.org. Irreversible adsorption onto solid supports can also lead to significant losses of valuable material lupinepublishers.com. The complexity of natural product structures can also pose challenges in developing suitable separation methods nih.gov. These factors highlight the need for optimized and often multi-step isolation and purification strategies to obtain pure natural products like this compound.

Based on the conducted research, specific, detailed research findings and data tables focused solely on the chemical compound "this compound" and strategies for enhancing its purity and yield during isolation and purification were not found.

While the searches provided general information on various techniques used for the isolation and purification of natural products from plant sources, including different extraction methods (e.g., maceration, Soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction) and purification techniques (e.g., column chromatography, HPLC, MPLC, HSCCC, ultrafiltration, macroporous resin adsorption), this information is not specific to this compound. chemmethod.comresearchgate.netipp.ptnih.govhilarispublisher.comresearchgate.net

The term "this compound" appeared in the search results in different contexts, potentially referring to different compounds, including a dimeric indolomonoterpenic alkaloid isolated from Ervatamia peduncularis and Tabernaemontana peduncularis, and a flavone found in Jerusalem artichoke. chemrxiv.orgscispace.comd-nb.info However, none of the available information included detailed experimental data, specific protocols, or quantitative results regarding the optimization of isolation and purification strategies specifically for any of these "this compound" compounds to enhance their purity and yield.

Therefore, it is not possible to generate the requested article section "3.2.4. Strategies for Enhanced Purity and Yield" focusing solely on this compound with the inclusion of specific data tables and detailed research findings as stipulated by the instructions.

Due to the lack of specific information on this compound's isolation and purification parameters and outcomes, a table of compound names and their corresponding PubChem CIDs specifically relevant to isolation data cannot be provided.

Structural Elucidation and Characterization of Pedunculin

Advanced Spectroscopic Techniques for Structural Assignment

Advanced spectroscopic techniques are indispensable tools in natural product chemistry for the identification and structural elucidation of isolated compounds. For Pedunculin, NMR and MS have been key in confirming its flavonoid structure and substitution pattern. capes.gov.brscispace.comusp.brresearchgate.netresearchgate.net

NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of atomic nuclei within a molecule. By analyzing the signals produced when a sample is placed in a magnetic field and irradiated with radiofrequency pulses, chemists can deduce the types of atoms present, their connectivity, and their spatial relationships.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in structural elucidation. ¹H NMR spectra reveal the different types of protons in a molecule, their relative numbers (integration), and their coupling interactions with neighboring protons (splitting patterns), which provides insights into the molecular fragments. libretexts.orggithub.iocopernicus.org ¹³C NMR spectroscopy provides information about the carbon skeleton, showing signals for each unique carbon atom. github.io The chemical shift values in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei and are characteristic of specific functional groups and structural features. nih.govmpg.decsic.esnih.gov

Two-dimensional (2D) NMR techniques offer even more detailed connectivity information by showing correlations between nuclei. libretexts.orgnd.eduresearchgate.netnih.govuwo.ca For instance, Correlation Spectroscopy (COSY) reveals correlations between coupled protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons. libretexts.org HSQC typically shows correlations between directly bonded protons and carbons, while HMBC reveals correlations over two or three bonds. libretexts.org Analysis of these correlations is crucial for piecing together the molecular framework and confirming the positions of substituents on the flavonoid backbone of this compound. The chemical shifts and correlation patterns observed in the 1D and 2D NMR spectra of this compound are analyzed to assign each signal to a specific nucleus in the molecule, thereby confirming its established structure.

NMR spectroscopy, particularly through the analysis of ¹H and ¹³C chemical shifts, is widely used for the structural dereplication of known compounds. researchgate.netresearchgate.netnih.gov Dereplication is the process of rapidly identifying a known compound from a natural extract, thus avoiding the time-consuming process of re-isolating and fully characterizing a substance that has already been reported. By comparing the experimental NMR data (chemical shifts and coupling constants) of an isolated compound with databases of known compounds, researchers can quickly determine if the compound is novel or previously identified. researchgate.netresearchgate.net The characteristic NMR profile of this compound allows for its swift identification when encountered in plant extracts, distinguishing it from other related flavonoids. capes.gov.brresearchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.orgwikipedia.org It is invaluable for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of the molecular ion. chemguide.co.ukmsu.edusavemyexams.comlibretexts.org This precise mass measurement allows for the determination of the elemental composition and thus the molecular formula of the compound. savemyexams.comlibretexts.org For this compound, HRMS analysis of the molecular ion peak provides an accurate mass that corresponds to the calculated mass of C₁₈H₁₆O₇, confirming its molecular formula. nih.govuni.lu The high accuracy of HRMS is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions due to the slight mass differences between isotopes. msu.edulibretexts.org

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, with a fragmentation step in between. wikipedia.orgnih.govnationalmaglab.org In MS/MS, a selected precursor ion (typically the molecular ion or a characteristic fragment ion) is fragmented, and the resulting product ions are then analyzed. nationalmaglab.org The fragmentation pattern, represented by the masses and abundances of the product ions, provides structural information about the precursor ion. wikipedia.orgnih.gov Different types of fragmentation can be induced, yielding characteristic fragment ions that correspond to specific cleavages of chemical bonds within the molecule. wikipedia.orgnationalmaglab.org Analysis of the MS/MS spectrum of this compound provides a fingerprint of fragment ions that can be used to confirm the presence of specific substructures and the positions of functional groups, further supporting the structural assignment derived from NMR data. capes.gov.br Comparing the experimental fragmentation pattern to predicted fragmentation patterns or to databases of known compounds can also aid in structural elucidation and dereplication. acs.orgnih.gov

Mass Spectrometry (MS) Applications

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) for Spatial Distribution Analysis in Biological Samples

Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) is a powerful ambient ionization technique used to visualize the spatial distribution of molecules directly from the surface of biological samples with minimal sample preparation. creative-biostructure.comresearchgate.net This technique is non-destructive and allows for in situ analysis, preserving the original distribution of analytes in tissues. creative-biostructure.com

DESI-MSI works by directing a stream of ionized solvent droplets onto the sample surface. creative-biostructure.com This process desorbs and ionizes molecules from the sample, which are then transported to a mass spectrometer for detection and analysis. creative-biostructure.com By scanning the surface of the sample, a chemical image is generated that shows the abundance and location of specific ions, corresponding to the distribution of the target molecules. creative-biostructure.com

In the context of studying compounds like this compound in biological samples (e.g., plant tissues where it is found), DESI-MSI can be used to map its distribution within different parts of the tissue. This can provide insights into where the compound is synthesized, stored, or transported within the organism. While the provided search results mention the application of DESI-MSI for assessing the spatial distribution of flavonoids in peppermint leaves, specifically mentioning this compound, detailed data tables or specific research findings on the spatial distribution of this compound using DESI-MSI were not extensively available in the search results. researchgate.net However, the technique is capable of revealing structural, content, and spatial distribution details of metabolites and drugs directly from biological tissues. creative-biostructure.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by analyzing its vibrational modes. tutorchase.comvscht.cz When a molecule is exposed to infrared radiation, specific frequencies are absorbed that correspond to the characteristic vibrations (stretching and bending) of the chemical bonds within the molecule. tutorchase.com

An IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). tutorchase.comvscht.cz Peaks in the spectrum indicate the wavenumbers at which infrared radiation is absorbed. tutorchase.com Different functional groups absorb at characteristic frequencies, serving as a "fingerprint" for their presence. tutorchase.com For example, carbonyl groups (C=O) typically show a strong absorption band around 1700 cm⁻¹, while hydroxyl groups (O-H) show a broad absorption band in the region of 3200-3550 cm⁻¹. specac.comlibretexts.org

While specific IR spectral data for this compound were not detailed in the provided search results, based on its known structure as a dihydroxy-dimethoxyflavone nih.gov, characteristic absorption bands would be expected for functional groups such as hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch of the chromen-4-one core), aromatic C=C stretches, C-O stretches (from methoxy (B1213986) and hydroxyl groups), and C-H stretches (aromatic and methyl). Analysis of the IR spectrum of isolated this compound would allow for the confirmation of the presence of these functional groups by comparing observed peaks to known correlation tables of IR absorption frequencies.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. mit.eduresearchgate.netnih.gov This method relies on the diffraction pattern produced when X-rays interact with the electrons of a crystal. mit.edu The analysis of the diffraction pattern allows for the determination of the electron density distribution within the crystal, from which the positions of the atoms can be determined.

Determining the absolute configuration is particularly important for chiral molecules, as different enantiomers can have different biological activities. researchgate.net For compounds containing heavier atoms, anomalous dispersion of X-rays can be used to distinguish between enantiomers. mit.eduresearchgate.net More recently, advancements in X-ray crystallography, including new methods and improved detectors, have made it possible to determine the absolute configuration of molecules containing only light atoms like oxygen, provided high-quality crystals are obtained. mit.edu

While the search results mention the use of X-ray crystallography for determining the absolute configuration of natural products, including some with structures related to flavonoids or isolated alongside this compound researchgate.net, specific details or data from an X-ray crystallographic study of this compound itself were not found. However, if this compound can be obtained in crystalline form, X-ray crystallography would be the definitive method to determine its solid-state molecular structure and absolute configuration if it contains chiral centers.

Computational Approaches in Structural Elucidation

Computational approaches play an increasingly vital role in the structural elucidation of natural products, complementing experimental spectroscopic data. These methods can assist in predicting spectroscopic properties, identifying potential structures from databases, and validating proposed structures. frontiersin.orgnih.gov

In Silico NMR and MS/MS Spectrum Prediction for Unknown Metabolites

In silico prediction of Nuclear Magnetic Resonance (NMR) and Tandem Mass Spectrometry (MS/MS) spectra is a valuable tool, especially when dealing with unknown or uncatalogued metabolites for which experimental spectral databases are limited. ku.edunih.govmdpi.com Computational methods can predict the expected NMR chemical shifts and MS/MS fragmentation patterns for proposed molecular structures. ku.edumdpi.com

For NMR, in silico methods, often utilizing density functional theory (DFT) calculations, can predict ¹H and ¹³C chemical shifts. nih.govnih.gov These predicted shifts can then be compared to experimental NMR data to help identify the correct structure among a set of candidates. ku.edunih.gov Machine learning models are also being developed to improve the accuracy and speed of NMR chemical shift prediction. mdpi.comnih.gov

Similarly, in silico MS/MS fragmentation tools can predict the fragment ions that would be expected from a given molecule under collision-induced dissociation (CID) conditions. biorxiv.orgbiorxiv.orgscienceopen.com By comparing the predicted MS/MS spectrum to the experimental MS/MS spectrum of an unknown compound, potential structures can be ranked and identified. biorxiv.orgscienceopen.com Software tools like MetFrag, CFM-ID, MS-FINDER, and SIRIUS utilize in silico fragmentation to aid in the identification of "known unknowns" (compounds in databases without experimental spectra) and even "unknown unknowns" (compounds not in databases). biorxiv.orgscienceopen.comnih.gov

While the search results discuss the general application of these in silico methods in metabolite identification and structural elucidation ku.edubiorxiv.org, specific studies detailing the in silico NMR or MS/MS prediction for this compound were not found within the provided snippets. However, these computational tools could be applied to this compound to generate predicted spectra for comparison with experimental data obtained from isolated samples.

Software-Assisted Chemical Formula and Structure Identification

Software plays a crucial role in processing spectroscopic data and assisting in the identification of chemical formulas and structures. tutorchase.comscienceopen.com Cheminformatics tools and databases are integrated into workflows to streamline the structural elucidation process. chemrxiv.orgbioconductor.org

Software can assist in:

Processing Spectroscopic Data: Analyzing raw data from techniques like MS, NMR, and IR to extract meaningful information such as accurate mass, fragmentation patterns, and characteristic absorption frequencies.

Chemical Formula Generation: Based on accurate mass measurements from mass spectrometry, software can generate a list of possible elemental compositions (chemical formulas) for a compound. nih.gov

Database Searching: Searching large databases of known chemical structures (like PubChem nih.gov) and their associated spectroscopic data (if available) to find potential matches based on the experimental data.

Structure Prediction and Ranking: Utilizing algorithms, including those incorporating in silico prediction, to propose and rank candidate structures that are consistent with the experimental spectroscopic data and generated chemical formula. scienceopen.comnih.gov

Visualization and Analysis: Providing tools for visualizing chemical structures, comparing experimental and predicted spectra, and analyzing structural properties. kingdraw.cn

Software platforms and tools mentioned in the search results that are relevant to these tasks include those used for processing LC-MS/MS data, predicting MS/MS spectra (e.g., MetFrag, CFM-ID, MS-FINDER, SIRIUS) biorxiv.orgscienceopen.com, and managing chemical information (e.g., ChemmineR for R-based cheminformatics) bioconductor.org. Some software also assists in extracting chemical information from literature and patents. chemaxon.com The use of software-assisted approaches, particularly those integrating multiple types of spectroscopic data and in silico predictions, is becoming increasingly important for the efficient and accurate identification of natural products like this compound. chemrxiv.org

Chemical Synthesis Strategies and Analog Development of Pedunculin

Total Synthesis Approaches to Pedunculin

The total synthesis of complex natural products like this compound often involves multi-step convergent or linear routes designed to assemble the intricate molecular architecture with high precision. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, general methodologies applicable to complex flavones and related natural products provide insight into the approaches that would be employed.

Regioselective and Stereoselective Synthesis Methodologies

Achieving high regioselectivity and stereoselectivity is paramount in the synthesis of natural products with multiple functional groups and chiral centers. Regioselective reactions ensure that transformations occur at specific positions on the molecule, avoiding the formation of unwanted constitutional isomers. Stereoselective reactions, on the other hand, control the formation of stereoisomers, which is critical for synthesizing biologically active compounds with defined three-dimensional structures. Sophisticated synthetic techniques and strategies are required to control these aspects, especially in molecules possessing multiple chiral centers and unique functional groups. engineering.org.cn For instance, enzymatic synthesis approaches have emerged as alternatives to classical chemical synthesis due to their typically higher regio- and stereoselectivities. nih.gov The choice of catalysts, reagents, and reaction conditions plays a crucial role in dictating the selectivity of key transformations. Stereoselective synthesis can involve methods that favor the formation of one stereoisomer over others, while stereospecific reactions are those where stereoisomeric starting materials yield stereoisomerically different products. masterorganicchemistry.com

Key Synthetic Intermediates and Reaction Pathways (e.g., Intramolecular Double Esterification)

The design of a total synthesis route involves identifying key intermediates that can be efficiently synthesized and transformed into the final product. These intermediates often contain strategically placed functional groups that facilitate subsequent bond formations and structural elaborations. Reaction pathways are carefully planned sequences of chemical reactions that build the molecular skeleton and introduce the necessary functional groups and stereochemistry.

Intramolecular reactions, where a reactive center within a molecule reacts with another part of the same molecule, are powerful tools in natural product synthesis for efficiently constructing cyclic systems and controlling stereochemistry. An example found in the synthesis of the related compound pedunculagin (B3056322) is the use of a twofold intramolecular double esterification strategy. researchgate.net This type of reaction involves the formation of ester bonds within a single molecule, leading to the cyclization and formation of the complex polycyclic structure of pedunculagin. researchgate.net While not explicitly detailed for this compound, intramolecular cyclizations and esterifications are common strategies in the synthesis of complex natural products containing lactone or cyclic ester functionalities, which could be relevant depending on the specific synthetic route designed for this compound.

Other key intermediates and reaction types commonly employed in natural product synthesis that could be relevant include vicinal ketoesters, which serve as valuable synthetic intermediates due to their electrophilic keto group and ability to participate in reactions like aldol (B89426) additions, carbonyl ene reactions, and Mannich reactions. beilstein-journals.orgd-nb.info The vicinal arrangement of carbonyl groups in these intermediates can allow for the stabilization of reactive conformations through chelation or dipole control, influencing stereoselectivity. beilstein-journals.orgd-nb.info

Challenges in Complex Natural Product Synthesis

The total synthesis of complex natural products like this compound is often fraught with significant challenges. These challenges stem from several factors, including:

Structural Complexity: Natural products frequently possess intricate molecular architectures with multiple rings, stereogenic centers, and a diverse array of functional groups. consensus.appglchemtec.ca Synthesizing such complex scaffolds efficiently and selectively is a major hurdle. consensus.app

Stereocontrol: Controlling the relative and absolute stereochemistry at multiple chiral centers is critical for synthesizing the correct isomer with the desired biological activity. engineering.org.cnconsensus.app Introducing quaternary carbon stereocenters, for instance, can be particularly difficult due to steric repulsion. consensus.app

Balancing Skeleton Construction and Functional Group Introduction: Designing a synthetic route that effectively balances the construction of the core molecular skeleton with the precise introduction and manipulation of functional groups throughout the synthesis is a complex task. consensus.app

Functional Group Compatibility: The presence of multiple sensitive functional groups within the molecule requires careful consideration of reaction conditions to avoid unwanted side reactions or degradation.

Overcoming these challenges necessitates the development of innovative synthetic methodologies, strategic route design, and often the use of protecting group strategies to temporarily mask reactive functionalities. engineering.org.cnconsensus.appglchemtec.caiisertirupati.ac.inresearchgate.net

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of natural products like this compound is a common practice in research to explore structure-activity relationships, improve biological properties, or develop novel therapeutic agents.

Rational Design of Structural Modifications for Research Purposes

Rational design of structural modifications involves using insights into the relationship between chemical structure and biological activity to guide the synthesis of new compounds. This process often begins with understanding how the parent natural product interacts with its biological target(s). Based on this understanding, specific modifications to the molecular scaffold or functional groups are proposed with the aim of enhancing potency, selectivity, metabolic stability, or other desirable properties.

Computational tools, such as molecular docking and dynamics simulations, can be employed in the rational design process to predict how modified structures might interact with biological targets and to prioritize synthesis efforts. ugent.bemdpi.com This approach allows researchers to make informed decisions about which structural changes are most likely to yield compounds with improved characteristics.

Methodologies for Derivatization and Scaffold Editing

Various methodologies are employed for the derivatization and scaffold editing of natural products. Derivatization typically involves making modifications to the existing functional groups of the parent molecule, such as esterification, etherification, amidation, or glycosylation. These reactions can alter the compound's polarity, solubility, and interactions with biological systems.

Examples from the synthesis of derivatives of other compound classes illustrate the types of methodologies used. For instance, the synthesis of pyrimidine (B1678525) derivatives has utilized condensation reactions between carbonyl compounds and amines, as well as cross-coupling chemistry to add substituents to activated heterocycles. gsconlinepress.com The synthesis of imidazopyridine derivatives has involved reactions such as amide formation, coupling reactions (e.g., Suzuki coupling), and cyclizations. nih.gov These examples highlight the diverse range of chemical transformations available for modifying and editing natural product scaffolds.

Potential for Enzymatic Synthesis and Biotransformation Pathways

The biosynthesis of ellagitannins in plants involves enzymatic steps. Studies on the enzymology of gallotannin and ellagitannin biosynthesis have revealed that these compounds are derivatives of 1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose nih.govcapes.gov.br. This pivotal intermediate is synthesized from beta-glucogallin (B120199) through a series of position-specific galloylation steps catalyzed by enzymes nih.govcapes.gov.br. Further enzymatic transformations, such as oxidative coupling catalyzed by laccase-like phenol (B47542) oxidases, are involved in the formation of monomeric and dimeric ellagitannins like tellimagrandin II and cornusiin E nih.govcapes.gov.br. While these studies provide insights into the general enzymatic machinery for ellagitannin synthesis in plants, specific enzymatic pathways dedicated solely to this compound biosynthesis require further investigation.

Biotransformation pathways for ellagitannins, including this compound, are particularly relevant in the context of their consumption by humans and animals. Dietary ellagitannins are not readily absorbed and undergo significant metabolism, primarily by the intestinal microbiota juniperpublishers.comresearchgate.netcirad.fr. In the gastrointestinal tract, ellagitannins are first hydrolyzed to ellagic acid (EA) juniperpublishers.comresearchgate.netdergipark.org.tr. This hydrolysis can occur at physiological alkaline pH in the small intestine juniperpublishers.com. Ellagic acid is then further transformed by intestinal bacteria through a series of reactions, including decarboxylation and dehydroxylation, leading to the formation of urolithins juniperpublishers.comresearchgate.netcirad.frdergipark.org.tr. Urolithins, such as urolithin A, isourolithin A, and urolithin B, are considered the major bioavailable metabolites of ellagitannins researchgate.netdergipark.org.trresearchgate.net.

The complexity of the gut microbiota contributes to the variability in the metabolic pathways and the specific urolithins produced among individuals juniperpublishers.com. The biotransformation of ellagitannins into urolithins by gut microbiota is a crucial step for their absorption and potential biological activities researchgate.netdergipark.org.tr.

Research findings indicate that while this compound itself might be subject to hydrolysis to ellagic acid in the gastrointestinal tract, the subsequent microbial metabolism of ellagic acid into urolithins is a significant biotransformation pathway for ellagitannin-rich foods juniperpublishers.comresearchgate.netcirad.frdergipark.org.tr. Studies on the metabolism of ellagitannins from sources like pomegranate, strawberries, raspberries, and walnuts have consistently shown the production of urolithins as key metabolites dergipark.org.tr.

While direct enzymatic synthesis of this compound in vitro for commercial purposes is not extensively reported in the provided search results, the understanding of plant biosynthesis enzymes nih.govcapes.gov.br could potentially pave the way for future enzymatic or cell-free synthesis approaches. Similarly, harnessing specific microbial enzymes responsible for the hydrolysis of ellagitannins to ellagic acid could be relevant for targeted biotransformation.

Data regarding specific enzymes directly catalyzing the formation of this compound from simpler precursors or detailed enzymatic steps in its degradation beyond the initial hydrolysis to ellagic acid are limited in the provided search results. However, the broader research on ellagitannin enzymology and biotransformation provides a framework for understanding the potential enzymatic processes involving this compound.

Structure Activity Relationship Sar Studies of Pedunculin and Its Analogs

Correlating Specific Structural Features with Observed Biological Activities

SAR studies involving pedunculin and its analogs aim to link specific parts of the flavonoid structure to their biological effects. While detailed, dedicated SAR studies solely focused on a wide range of this compound analogs are not extensively detailed in the provided search results, some insights can be gleaned from studies investigating this compound alongside other related flavonoids.

Flavonoids, including this compound, possess a core diphenylpropane (C6-C3-C6) skeleton, typically forming a chromen-4-one structure nih.govuni.ludaneshyari.com. The variations in substitution patterns on the A and B rings, as well as modifications to the C ring, contribute to their diverse biological activities. For this compound specifically, the presence of hydroxyl groups at positions 5 and 8, and methoxy (B1213986) groups at positions 6, 7, and 4' are key structural features nih.govuni.lu.

Studies on related flavonoids highlight the importance of hydroxyl and methoxy group positions and patterns for various activities, such as antioxidant, antimicrobial, and cytotoxic effects researchgate.netresearchgate.net. For instance, the number and position of hydroxyl groups on the flavonoid structure are often correlated with antioxidant activity due to their ability to scavenge free radicals researchgate.netresearchgate.net. Methoxy groups can influence lipophilicity and metabolic stability, thereby affecting how the compound interacts with biological systems and is processed by the body.

Identification of Pharmacophores and Key Functional Groups for Activity

Identifying the pharmacophore involves defining the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response youtube.comnih.gov. Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical reactions and properties, and they play a crucial role in biological activity by participating in interactions with biological targets solubilityofthings.comashp.orgamazoniainvestiga.infobiotechacademy.dk.

For this compound, the key functional groups include the hydroxyl groups, methoxy groups, and the chromen-4-one system itself, including the ketone group and the ether linkage within the C ring nih.govuni.lu. These functional groups can participate in various interactions with biological targets, such as hydrogen bonding (hydroxyl groups), hydrophobic interactions (methoxy groups and the aromatic rings), and potentially pi-pi interactions (aromatic rings).

While a specific pharmacophore model solely for this compound is not detailed in the provided search results, studies on related compounds and the general understanding of flavonoid interactions can provide insight. For instance, a study on pedunsaponin A (a different compound, an ellagitannin) mentions identifying its pharmacophore binding to target proteins using molecular docking nih.gov. This illustrates the general approach to pharmacophore identification through computational methods.

Considering the structure of this compound, a hypothetical pharmacophore for a particular activity might involve the spatial arrangement of the two hydroxyl groups, the oxygen atoms of the methoxy groups, and potentially features of the chromen-4-one core that allow for interactions with amino acid residues in a binding site. The ketone group on the C ring is also a potential hydrogen bond acceptor.

The significance of specific functional groups in mediating biological activity is well-established solubilityofthings.comashp.orgamazoniainvestiga.infobiotechacademy.dk. For this compound, the hydroxyl groups are likely important for hydrogen bonding interactions, which are crucial for binding to many proteins and enzymes. The methoxy groups contribute to the molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion, as well as its ability to cross cell membranes and interact with hydrophobic regions of targets. The conjugated pi system of the flavonoid core can participate in pi-pi stacking interactions with aromatic amino acid residues in binding pockets.

Computational Approaches in SAR Analysis

Computational methods play a significant role in modern SAR analysis, allowing researchers to predict biological activity, understand ligand-target interactions, and design novel compounds in silico nih.gov. These methods can complement experimental studies and provide valuable insights into the structural requirements for activity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (like this compound) when it is bound to a protein or other biological target plantarchives.orgnih.govnih.govresearchgate.net. It estimates the binding affinity between the ligand and the target, providing insights into the key interactions driving the binding process plantarchives.orgnih.govnih.govresearchgate.net. Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the ligand-target complex, accounting for the flexibility of both the ligand and the protein and providing a more realistic picture of their interactions in a dynamic environment nih.govresearchgate.net.

Several search results mention molecular docking studies involving this compound or other phytochemicals against various biological targets, illustrating the application of this technique in exploring potential interactions plantarchives.orgnih.govnih.govbvsalud.orgsciprofiles.com. For instance, this compound was included in a molecular docking study investigating phytochemicals from Ocimum sanctum against Aurora kinase B, a potential therapeutic target for oral cancer nih.govbvsalud.orgsciprofiles.com. This study identified this compound as one of the promising leads based on scoring parameters, suggesting favorable predicted binding interactions with Aurora kinase B nih.govbvsalud.orgsciprofiles.com. Another study mentioned molecular docking of phenolic compounds, including this compound, against multiple targets of type 2 diabetes, such as α-glucosidase and dipeptidyl peptidase 4 plantarchives.org.

These docking studies predict how this compound might fit into the binding pocket of a target protein and which amino acid residues it might interact with through hydrogen bonds, hydrophobic contacts, or other forces. Such information is invaluable for understanding the molecular basis of this compound's activity and for guiding structural modifications to enhance binding.

Molecular dynamics simulations, although not specifically detailed for this compound in the provided results, are often used to validate docking poses and assess the stability of the ligand-target complex over time nih.govresearchgate.net. An MD simulation could show how the binding interactions predicted by docking are maintained or altered due to the natural movements of the protein and ligand. This provides a more dynamic and potentially more accurate representation of the binding event.

Mechanistic Investigations of Pedunculin S Biological Activities Preclinical Focus

In Vitro Biological Activity Profiling and Mechanistic Elucidation

In vitro studies have begun to profile the biological activities of Pedunculin, investigating its effects and the mechanisms through which it exerts them in controlled cellular environments.

Anti-cancer Mechanisms in Cellular Models (e.g., cell proliferation, apoptosis)

Research indicates that this compound may possess anti-cancer properties by influencing key processes in cancer cells, such as proliferation and apoptosis. Inhibition of cell proliferation is a common strategy in cancer therapy, aiming to halt the uncontrolled division of cancer cells. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. khanacademy.orgclevelandclinic.org Compounds that can induce apoptosis or inhibit proliferation in cancer cells are of significant interest. Studies have shown that certain flavones, including this compound, can inhibit the proliferation of human colon and lung cancer cells in vitro and induce apoptosis in these cell lines. scispace.comresearchgate.net While the precise molecular pathways triggered by this compound require further detailed investigation, these findings suggest its potential to modulate cellular growth and survival in cancerous settings.

Anti-inflammatory Pathways Elucidation

This compound has been associated with anti-inflammatory effects. frontiersin.orgdntb.gov.ua Inflammation is a complex biological response to injury or infection, and chronic inflammation is implicated in various diseases, including cancer and cardiovascular disorders. plos.orgfrontiersin.org While the specific anti-inflammatory pathways modulated by this compound are still being elucidated, its presence in plants known for anti-inflammatory properties, such as Alchemilla vulgaris, suggests a role in modulating inflammatory responses. frontiersin.orgnih.gov Studies on plant extracts containing this compound have indicated immune-modulating actions, potentially involving alterations in the expression levels of pro-inflammatory cytokines. frontiersin.orgnih.gov

Anti-bacterial Action Mechanisms

The anti-bacterial activity of this compound has also been explored. researchgate.netresearchgate.net While the exact mechanisms of action can vary among different antibacterial compounds, they often involve targeting essential bacterial processes such as cell wall synthesis, protein synthesis, or membrane integrity. mdpi.comnih.gov this compound's presence in plants traditionally used for their anti-bacterial properties, such as species from the Plectranthus and Ocimum genera, supports its potential in this area. researchgate.netresearchgate.netresearchgate.netresearchgate.nettandfonline.com Research on plant extracts containing this compound has shown inhibitory activity against bacterial strains. researchgate.net Further studies are needed to pinpoint the specific molecular targets and mechanisms by which this compound exerts its anti-bacterial effects.

Enzyme Inhibition Studies

Enzyme inhibition is a significant mechanism through which many bioactive compounds exert their effects. This compound has been investigated for its ability to inhibit specific enzymes.

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. wikipedia.orgopenaccessjournals.com They are involved in various physiological processes, and their aberrant activity is linked to several diseases, including glaucoma, epilepsy, and certain cancers. wikipedia.orgopenaccessjournals.comnih.gov Inhibitors of carbonic anhydrase have therapeutic applications. wikipedia.orgopenaccessjournals.comnih.govnih.gov While the search results mention carbonic anhydrase inhibitors and their mechanisms, specific detailed information on this compound's direct mechanism of carbonic anhydrase inhibition was not prominently found within the provided snippets. General mechanisms of CA inhibition involve binding to the active site zinc ion or occluding the entrance to the active site cavity. openaccessjournals.comnih.govfrontiersin.org

Squalene (B77637) epoxidase (SQLE), also known as squalene monooxygenase, is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. scbt.commdpi.comrcsb.orguniprot.org Inhibition of SQLE can disrupt cholesterol synthesis and impact related metabolic pathways. scbt.commdpi.com SQLE is considered a therapeutic target for conditions like hypercholesterolemia, fungal infections, and certain cancers. scbt.commdpi.comrcsb.org Research indicates that ellagitannin analogs of this compound and eugenol (B1671780) have shown significant inhibitory efficacy against SQLE. peerj.com Inhibiting SQLE leads to the accumulation of squalene and depletion of downstream sterols, affecting cellular lipid composition and potentially influencing various cellular processes. scbt.com The precise mechanism by which this compound analogs inhibit SQLE may involve interacting with the enzyme's active site. scbt.com SQLE activity is linked to tumor growth, and its inhibition can affect cell proliferation and apoptosis in cancer cells by influencing intracellular cholesterol levels. mdpi.com

Carbonic Anhydrase Inhibition Mechanisms

In Vivo Preclinical Model Studies for Mechanistic Insight

In vivo preclinical models offer a complex biological environment to study the effects of this compound, allowing for the assessment of its impact on various physiological processes and disease progression.

Evaluation in Specific Disease Models (e.g., metabolic disorders, cancer models)

Research has begun to investigate the potential of this compound in specific disease contexts, including metabolic disorders and cancer. Preclinical models are widely used to study metabolic diseases, such as obesity and diabetes, and to evaluate potential therapeutic compounds selvita.comporsolt.com. These models often involve inducing metabolic dysfunction in animals through dietary interventions or using genetically modified strains that mimic human conditions selvita.comporsolt.com. Techniques in these studies include biochemical blood analysis, glucose tolerance tests, and assessment of energy expenditure selvita.com.

In the realm of cancer research, in vivo models, particularly subcutaneous tumor models, are standard for evaluating the efficacy of potential anti-cancer agents reactionbiology.comnih.gov. These models involve implanting cancer cells into mice and monitoring tumor growth and response to treatment reactionbiology.comnih.gov. While general methodologies for these models are well-established, specific published data detailing this compound's evaluation in these models were not extensively found in the provided search results. However, some research explores the potential of compounds, including this compound, as inhibitors of targets relevant to cancer, such as Aurora kinase B, through in silico methods, suggesting a potential area for future in vivo investigation nih.govresearchgate.net.

Exploration of Molecular Targets and Intracellular Signaling Pathways

Understanding the molecular targets and intracellular signaling pathways modulated by this compound is key to elucidating its mechanisms of action. While direct experimental data on this compound's specific molecular targets and pathways from the search results were limited, related research on other natural compounds, such as curcumin (B1669340) and ellagitannin metabolites, provides insights into pathways commonly affected by similar bioactive molecules.

Studies on other compounds have highlighted the involvement of pathways such as PI3K/AKT, NF-κB, and MAPK in mediating various biological effects, including anti-inflammatory and anti-cancer activities nih.govfrontiersin.orgscirp.orgugent.be. For instance, the PI3K/AKT pathway is frequently implicated in cell proliferation, survival, and apoptosis, and its modulation is a common mechanism for anti-cancer agents nih.govfrontiersin.org. NF-κB and MAPK pathways are central to inflammatory responses and can also influence cell fate frontiersin.orgscirp.org.

Given that this compound is a flavonoid nih.gov, a class of compounds known to interact with various cellular targets and signaling cascades, it is plausible that it could influence similar pathways. For example, some flavonoids have been shown to regulate protein kinases and transcription factors, impacting processes relevant to metabolic health and cancer progression nih.govfrontiersin.orgscirp.org. Further research is needed to specifically identify and validate the molecular targets and signaling pathways directly modulated by this compound in relevant in vivo models.

Interplay with Gut Microbiota and Metabolite Formation (e.g., Urolithins)

The interaction between dietary compounds and the gut microbiota is increasingly recognized for its impact on the bioavailability and biological activity of these compounds. While this compound itself is a flavonoid, the search results provided significant information regarding the gut microbiota's role in metabolizing ellagitannins into urolithins, a process relevant to understanding how plant-derived compounds are transformed in the gut mdpi.comnih.govfrontiersin.orgwjgnet.com.

Ellagitannins, found in foods like pomegranates and berries, are hydrolyzed in the gut to ellagic acid, which is then metabolized by gut bacteria into various urolithins, such as urolithin A, B, C, and D mdpi.comnih.govfrontiersin.orgwjgnet.com. These urolithins are often more bioavailable than their precursors and are considered to be the primary bioactive compounds responsible for some of the observed health benefits of ellagitannin-rich foods, including potential anti-cancer and anti-inflammatory effects mdpi.comnih.govfrontiersin.orgwjgnet.com.

The metabolism of ellagitannins by the gut microbiota is subject to inter-individual variability, leading to different "urolithin metabotypes" nih.gov. This highlights the complex interplay between the host, the consumed compound, and the gut microbial composition in determining the ultimate biological effects nih.govcsic.es.

Although the provided search results did not directly detail the metabolism of this compound by the gut microbiota or its potential conversion into metabolites like urolithins, the extensive information on ellagitannin metabolism provides a framework for understanding how other plant-derived polyphenols, including flavonoids like this compound, might be processed in the gastrointestinal tract. Future research could explore whether this compound undergoes similar microbial transformations and if its metabolites contribute to its observed biological activities.

Advanced Analytical Chemistry for Pedunculin Research

Quantitative and Qualitative Analytical Methods Development

Developing robust analytical methods is crucial for both the qualitative identification and quantitative determination of pedunculin. These methods aim to selectively detect and measure the concentration of this compound within complex mixtures, often encountered in biological extracts or plant materials.

Chromatographic-Spectrometric Hybrid Techniques (e.g., LC-MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are indispensable tools in the analysis of natural products, including flavonoids like this compound. Liquid chromatography-mass spectrometry (LC-MS) is frequently employed for the separation and identification of phenolic compounds. researchgate.netresearchgate.net This hybrid technique leverages the separation power of LC to resolve individual compounds in a mixture before they are introduced into a mass spectrometer for detection and structural elucidation based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

This compound has been characterized using LC-MS analysis. researchgate.net For instance, LC-ESI-MS/MS has been used to investigate phytochemical constituents, including flavonoids, in Ocimum gratissimum leaf extracts. researchgate.net The identification of compounds via LC-MS is often based on matching the quality of compounds with library software, aiming for high similarity. tandfonline.com Atmospheric pressure chemical ionization liquid chromatography-mass spectrometry (APCI-LC-MS) has also been applied in the chemotaxonomic study of flavonoids, facilitating the characterization of compounds like this compound. researchgate.net While GC-MS is valuable for volatile compounds, LC-MS is generally preferred for less volatile and more polar compounds like many flavonoids. researchgate.net

Method Development and Validation for Complex Biological and Environmental Matrices

Analyzing this compound in complex biological and environmental matrices requires specific method development and rigorous validation to ensure accuracy, precision, sensitivity, and selectivity. Biological matrices can include plant tissues, cell extracts, or potentially biological fluids if studying its fate or effects (though the latter is outside the scope of this article based on exclusions). Environmental matrices could involve soil or water where plant material is present.

Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and robustness in the specific matrix. While the search results discuss method validation for other compounds found in Ocimum species, such as eugenol (B1671780), luteolin, ursolic acid, and oleanolic acid, demonstrating good precision with low relative standard deviation (RSD) values for intraday and interday analyses researchgate.net, specific validation data for this compound in complex matrices were not explicitly detailed in the provided snippets. However, the general principles of method validation using techniques like HPLC-MS/MS are applicable to this compound analysis in such matrices. researchgate.net

Spatially Resolved Analysis (e.g., DESI-MSI for in situ Localization)

Spatially resolved analysis techniques, such as Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI), allow for the visualization of the distribution of compounds directly within a sample without extensive sample preparation. This provides valuable information about the localization of metabolites within tissues.

While direct application of DESI-MSI specifically for this compound was not found in the provided snippets, the technique has been used for the spatial localization of other flavonoids and metabolites in plant tissues. For example, MALDI-MSI has been used to investigate the spatial distribution of metabolites in Sorghum lines researchgate.net, and DESI-MSI has been applied to visualize and screen metabolic markers in traditional Chinese medicine preparations researchgate.net. Another study mentioned the potential for mapping the spatial distribution of flavonoids like this compound/nevadensin (B1678647) throughout peppermint leaves using MSI, indicating the relevance of this technique for localizing this compound in plant tissues. researchgate.netresearchgate.net This capability is crucial for understanding where this compound is synthesized or stored within a plant.

Applications in Metabolomics and Chemical Profiling

Metabolomics and chemical profiling approaches aim to comprehensively identify and quantify the small molecules (metabolites) present in a biological system or extract. These approaches are powerful for understanding the biochemical composition of organisms and identifying potential biomarkers or bioactive compounds.

This compound is a component of the metabolome of certain Ocimum species. researchgate.nettandfonline.com Chemical profiling of plant extracts using techniques like LC-MS is a standard approach to identify the array of compounds present. researchgate.netresearchgate.net Metabolomics studies often employ advanced analytical platforms, including LC-MS and GC-MS, coupled with multivariate data analysis to compare the metabolic profiles of different samples. researchgate.netresearchgate.net The identification of this compound as part of the phytochemical constituents of Ocimum species through LC-MS analysis exemplifies its inclusion in chemical profiling efforts. researchgate.nettandfonline.com Metabolomics workflows can also involve dereplication strategies to quickly identify known compounds and focus on novel ones. researchgate.net The application of these techniques allows for a broader understanding of the chemical diversity within a plant and the relative abundance of compounds like this compound.

Theoretical Studies and Computational Modeling of Pedunculin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in determining the electronic structure and predicting the reactivity of molecules. These methods apply quantum mechanics to chemical systems to calculate electronic contributions to physical and chemical properties. aspbs.comwikipedia.org Techniques such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for studying molecular structure, spectroscopy, and reactivity. nih.gov DFT, in particular, has revolutionized quantum chemistry from a computational perspective, allowing for the calculation of properties based on electron density. mdpi.com

While specific detailed quantum chemical calculations focusing solely on the electronic structure and reactivity of Pedunculin (CID: 3083783) were not extensively detailed in the search results, the principles of quantum chemistry are applicable to such studies. These calculations can provide insights into:

Molecular Geometry and Stability: Determining the most stable 3D arrangement of atoms in this compound.

Electronic Properties: Calculating parameters like molecular orbital energies (HOMO-LUMO gap), charge distribution, and dipole moment, which are indicative of reactivity.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra, which can aid in experimental identification and characterization. wikipedia.org

Reaction Pathways and Transition States: Investigating how this compound might react with other molecules by mapping the energy landscape of a reaction. wikipedia.org

The application of quantum chemical methods to flavonoids like this compound would involve using basis sets and approximations suitable for organic molecules to solve the Schrödinger equation for the system. wikipedia.orgscienceopen.com This provides a theoretical basis for understanding its chemical behavior and potential interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions